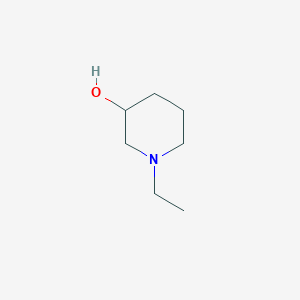

1-Ethyl-3-hydroxypiperidine

説明

Significance of Piperidine (B6355638) Derivatives in Chemical and Biological Sciences

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a fundamental structural motif in a vast number of biologically active compounds and approved pharmaceuticals. thieme-connect.comnih.gov Piperidine derivatives exhibit a wide array of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and antiviral properties. ontosight.aiontosight.ai Their prevalence in medicinal chemistry stems from their ability to interact with various biological targets, such as enzymes and receptors. ontosight.aiwisdomlib.org

The introduction of chiral centers within the piperidine ring can significantly influence a molecule's biological activity and physicochemical properties. thieme-connect.com This has made chiral piperidine scaffolds a key area of interest in drug discovery, with the goal of enhancing therapeutic efficacy and selectivity. thieme-connect.comthieme-connect.com The versatility of the piperidine ring allows for the synthesis of diverse derivatives, which are explored for their potential in treating a range of conditions, including cancer, neurodegenerative diseases, and infectious diseases. encyclopedia.pubresearchgate.net

Scope of Academic Inquiry for 1-Ethyl-3-hydroxypiperidine

Academic research on this compound primarily focuses on its role as a building block in organic synthesis and medicinal chemistry. chemimpex.com Its bifunctional nature, containing both a secondary amine and a hydroxyl group, allows it to participate in a variety of chemical reactions, such as alkylation and acylation. chemimpex.com

A significant area of investigation involves its use as an intermediate in the synthesis of novel pharmaceutical compounds. chemimpex.comsmolecule.com Researchers have explored its potential in developing analgesics and antidepressants. chemimpex.com In neuropharmacology, its structure is of interest for studying effects on neurotransmitter systems. chemimpex.com

Furthermore, this compound serves as a reagent in the preparation of other compounds, such as N,N-dimethyl-[3-(1-alkylpiperidyl)]carbamates, which have been investigated as potential cholinesterase inhibitors. chemicalbook.com The compound is also utilized in material science for creating specialty chemicals and polymers. chemimpex.com In analytical chemistry, it can be used as a standard to improve the accuracy of quantitative analyses. chemimpex.com

Chemical and Physical Properties

This compound is a viscous liquid that is clear in appearance. fishersci.com It is characterized by the following physical and chemical properties:

| Property | Value |

| Molecular Formula | C₇H₁₅NO chemimpex.com |

| Molecular Weight | 129.2 g/mol chemimpex.com |

| Boiling Point | 93 - 95 °C at 15 mmHg chemicalbook.comfishersci.com |

| Density | 0.97 g/mL at 25 °C chemicalbook.com |

| Refractive Index | n20/D 1.477 (lit.) chemicalbook.com |

| Flash Point | 47 °C (116.6 °F) fishersci.com |

| Appearance | Colorless to slightly yellow clear liquid chemimpex.com |

| Solubility | Soluble in water and various organic solvents smolecule.com |

| CAS Number | 13444-24-1 chemimpex.com |

This table is based on interactive data from the text.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound and its derivatives. One common method involves the reduction of 1-ethylpiperidin-3-one . This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride.

Another approach is the hydroxylation of 1-ethylpiperidine , which introduces a hydroxyl group at the third position of the piperidine ring. This can be accomplished using reagents like hydrogen peroxide in the presence of a suitable catalyst.

Furthermore, direct alkylation of 3-hydroxypiperidine (B146073) can be employed. In this method, an ethyl group is introduced at the nitrogen atom of the piperidine ring using an appropriate alkylating agent.

For the synthesis of specific stereoisomers, such as (S)-1-Boc-3-hydroxypiperidine, more complex multi-step syntheses starting from chiral precursors like (R)-glyceraldehyde acetonide have been developed. These methods often involve steps like Wittig reactions, reductions, and ring-closing reactions to achieve the desired stereochemistry. google.com

Research Applications

The primary application of this compound in academic research is as a versatile intermediate in the synthesis of a variety of organic molecules.

Pharmaceutical Research

In the pharmaceutical industry, it serves as a crucial building block for the synthesis of more complex pharmaceutical compounds. smolecule.com Its structural features are leveraged in the development of potential therapeutics, particularly in the areas of analgesics and antidepressants. chemimpex.com The ability to create derivatives with specific biological activities makes it a valuable tool in drug discovery. chemimpex.com For example, it is a reagent for preparing compounds that have been studied as potential cholinesterase inhibitors for conditions like Alzheimer's disease. chemicalbook.com

Chemical Research

In the broader field of chemical research, this compound is used as a reagent in organic synthesis and medicinal chemistry. smolecule.com Its ability to undergo reactions like dehydration, esterification, and nucleophilic substitution allows for the creation of a diverse range of piperidine derivatives. smolecule.com

Material Science

The compound also finds applications in material science. It can be used in the formulation of specialty chemicals and polymers, contributing to the development of new materials with enhanced properties. chemimpex.comsmolecule.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-ethylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-8-5-3-4-7(9)6-8/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPSUOAGONLMLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871217 | |

| Record name | 1-Ethyl-3-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13444-24-1 | |

| Record name | 1-Ethyl-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13444-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-piperidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013444241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-3-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpiperidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-3-PIPERIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T4EP179I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Ethyl 3 Hydroxypiperidine and Its Derivatives

Established Synthetic Routes for 1-Ethyl-3-hydroxypiperidine

Reduction of 1-Ethylpiperidin-3-one

The reduction of the ketone functional group in 1-Ethylpiperidin-3-one presents a direct pathway to this compound. This transformation is a standard procedure in organic synthesis, typically achieved through the use of hydride-donating reducing agents.

A commonly employed and effective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comlibretexts.org The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of 1-Ethylpiperidin-3-one. This initial step results in the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide, typically by a protic solvent such as methanol (B129727) or ethanol (B145695) during the workup phase, yields the final secondary alcohol, this compound. youtube.commasterorganicchemistry.com

While lithium aluminum hydride (LiAlH₄) is a more potent reducing agent, sodium borohydride is often preferred due to its milder nature and higher chemoselectivity, which reduces the likelihood of side reactions. libretexts.org The reaction conditions for NaBH₄ reductions are generally mild and proceed at room temperature.

Table 1: General Conditions for the Reduction of 1-Ethylpiperidin-3-one

| Parameter | Condition |

| Substrate | 1-Ethylpiperidin-3-one |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol, Ethanol |

| Temperature | Room Temperature |

| Workup | Acidic or aqueous workup |

| Product | This compound |

Hydroxylation of 1-Ethylpiperidine

The direct hydroxylation of 1-Ethylpiperidine at the C-3 position is a challenging synthetic transformation. This method would involve the selective activation and functionalization of a specific C-H bond within the piperidine (B6355638) ring. Currently, there is a lack of established and widely adopted methodologies in scientific literature for the direct and selective hydroxylation of 1-Ethylpiperidine to produce this compound in high yields. This is due to the inherent difficulty in controlling the regioselectivity of such oxidation reactions on a saturated heterocyclic ring.

Direct Alkylation of Piperidinols

A straightforward and fundamental approach to the synthesis of this compound is the direct N-alkylation of 3-hydroxypiperidine (B146073). This method involves the formation of a new carbon-nitrogen bond at the secondary amine of the piperidine ring.

The reaction is typically carried out by treating 3-hydroxypiperidine with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base. The base, often a non-nucleophilic one like potassium carbonate or triethylamine, serves to deprotonate the secondary amine, thereby increasing its nucleophilicity. The resulting nucleophilic nitrogen then attacks the electrophilic carbon of the ethyl halide in a nucleophilic substitution reaction (SN2 mechanism), leading to the formation of this compound and a salt byproduct. quora.comgauthmath.com

The choice of solvent, temperature, and base can be optimized to improve the reaction yield and minimize potential side reactions, such as over-alkylation to form a quaternary ammonium (B1175870) salt.

Table 2: General Parameters for Direct Alkylation of 3-Hydroxypiperidine

| Parameter | Condition |

| Starting Material | 3-Hydroxypiperidine |

| Alkylating Agent | Ethyl bromide, Ethyl iodide |

| Base | Potassium carbonate, Triethylamine |

| Solvent | Acetonitrile, Dimethylformamide (DMF) |

| Product | This compound |

Reaction of Piperidine with Ethyl Chloroformate

The reaction of piperidine with ethyl chloroformate does not lead to the formation of this compound. Instead, this reaction is a well-established method for the synthesis of N-alkoxycarbonyl derivatives. In this case, the nucleophilic nitrogen of piperidine would attack the electrophilic carbonyl carbon of ethyl chloroformate, resulting in the displacement of the chloride leaving group and the formation of ethyl 1-piperidinecarboxylate, a carbamate (B1207046). This reaction is a standard procedure for the protection of secondary amines and does not introduce a hydroxyl group at the 3-position of the piperidine ring.

Hydrogenation of 3-Hydroxypyridine (B118123) Derivatives

The catalytic hydrogenation of 3-hydroxypyridine derivatives is a robust method for the synthesis of 3-hydroxypiperidines, including N-substituted variants like this compound. This process involves the reduction of the aromatic pyridine (B92270) ring to a saturated piperidine ring.

One established method involves the direct hydrogenation of 3-hydroxypyridine in the presence of a suitable catalyst and an ethylating agent. For instance, N-ethyl-3-hydroxypiperidine can be produced by the hydrogenation of 3-hydroxypyridine in ethanol, which acts as both the solvent and a source for the ethyl group, using a Raney nickel catalyst at elevated temperature and pressure.

Another approach is the hydrogenation of a pre-formed N-ethyl-3-hydroxypyridinium salt. For example, 3-hydroxypyridine can be reacted with an ethyl halide to form the corresponding pyridinium (B92312) salt, which is then subjected to catalytic hydrogenation. This reduction can be carried out using various catalysts, such as platinum group metals or nickel-based catalysts, under a hydrogen atmosphere. nih.gov The reaction conditions, including pressure, temperature, and catalyst choice, are crucial for achieving high yields and selectivity. youtube.com

Table 3: Example Conditions for Hydrogenation of 3-Hydroxypyridine to N-Ethyl-3-hydroxypiperidine

| Parameter | Condition |

| Starting Material | 3-Hydroxypyridine |

| Solvent/Ethyl Source | Ethanol |

| Catalyst | Raney Nickel |

| Temperature | ~150 °C |

| Pressure | High pressure hydrogen (e.g., 2000 psi) |

| Product | N-Ethyl-3-hydroxypiperidine |

Biocatalytic Asymmetric Synthesis (e.g., using Pichia pastoris)

Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral piperidine derivatives. The asymmetric reduction of N-substituted-3-piperidones to their corresponding optically active 3-hydroxypiperidines is a key application of this technology.

While direct biocatalytic synthesis of this compound is not extensively documented, studies on structurally similar compounds, such as N-Boc-3-hydroxypiperidine, demonstrate the potential of this approach. For instance, the yeast Pichia pastoris has been successfully used as a whole-cell biocatalyst for the asymmetric synthesis of (S)-N-Boc-3-hydroxypiperidine from N-Boc-3-piperidone. This biocatalytic reduction has been shown to achieve high yields and excellent enantiomeric excess. researchgate.net

The reaction typically involves incubating the ketone substrate with the microbial cells in a suitable medium. The enzymes within the cells, such as ketoreductases, catalyze the stereoselective reduction of the carbonyl group. This method is advantageous due to its mild reaction conditions, high stereoselectivity, and reduced environmental impact compared to traditional chemical methods. researchgate.net Other biocatalysts, including recombinant E. coli and enzymes isolated from carrot roots, have also been employed for the asymmetric reduction of similar piperidone substrates. researchgate.net

Table 4: Research Findings on Biocatalytic Asymmetric Reduction of a Piperidone Derivative

| Parameter | Finding |

| Biocatalyst | Pichia pastoris |

| Substrate | N-Boc-3-piperidone |

| Product | (S)-N-Boc-3-hydroxypiperidine |

| Yield | Up to 85.4% |

| Enantiomeric Excess (ee) | >99% |

Ring-Opening Metabolic Pathways

The metabolic fate of alicyclic amines, including piperidine derivatives, involves several potential reactions catalyzed primarily by cytochrome P450 enzymes. While pathways such as N-dealkylation, N-oxidation, and ring α-oxidation to lactams are common, ring-opening reactions also represent a possible, though less frequently detailed, metabolic route. nih.gov For piperidine-containing compounds, these metabolic processes can alter the compound's structure and biological activity. nih.gov The metabolism of 4-aminopiperidine (B84694) drugs, for instance, is extensively driven by cytochrome P450s, with CYP3A4 being a major isoform responsible for N-dealkylation. nih.gov While the potential for ring-opening exists for this class of molecules, specific metabolic studies detailing the ring-opening of this compound are not extensively documented in the literature. nih.gov

Novel and Advanced Synthetic Approaches

Modern synthetic chemistry offers several innovative methods for the construction of chiral 3-hydroxypiperidine derivatives, focusing on efficiency, stereoselectivity, and the use of advanced catalytic systems.

Enzyme-Catalyzed Kinetic Resolution for Stereoisomers

Biocatalysis provides a powerful tool for the synthesis of chiral 3-substituted-4-hydroxypiperidines, which are valuable pharmaceutical building blocks. rsc.org The use of carbonyl reductase enzymes for the asymmetric reduction of prochiral ketones is a particularly effective approach for establishing the desired stereochemistry. rsc.org

In one study, two distinct carbonyl reductases, HeCR and DbCR, were employed for the reduction of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate. Both enzymes demonstrated exceptional catalytic efficiency and stereoselectivity, achieving high conversion rates and enantiomeric excess. rsc.org This biocatalytic ketone reduction strategy highlights the potential for producing specific stereoisomers of hydroxypiperidines for pharmaceutical applications. rsc.org

| Enzyme | Substrate | Conversion Rate | Enantiomeric Excess (ee) |

|---|---|---|---|

| HeCR | tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | >99% | >99% |

| DbCR | tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | >99% | >99% |

Unsupervised Reaction Pathway Searches for Oxidation Mechanisms in Related Compounds

Understanding the reaction mechanisms of processes like metabolic oxidation is crucial for drug design and synthesis. nih.gov Computational chemistry offers advanced tools to explore these mechanisms. Unsupervised reaction pathway searches, which use adaptive learning global optimization and neural networks, are novel computational protocols designed to efficiently explore potential energy surfaces and identify reaction pathways, including the associated transition states. bath.ac.uk

This type of computational simulation can be applied to study the oxidation mechanisms of piperidine-related compounds. nih.govbath.ac.uk For example, by modeling the interaction between a piperidine substrate and an oxidizing agent (such as a cytochrome P450 enzyme), these algorithms could identify competing reaction pathways and their energy barriers. nih.govnih.gov This would provide deep insights into why certain metabolic products are formed, aiding in the design of new molecules with more predictable metabolic fates. bath.ac.uknih.gov

Hydrogen Borrowing Annulation Methods

The "borrowing hydrogen" methodology is an efficient and atom-economical strategy for C-N bond formation. This process, often catalyzed by iridium or ruthenium complexes, involves the temporary oxidation of an alcohol to an aldehyde by the catalyst, which "borrows" the hydrogen. The aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the catalyst using the borrowed hydrogen, regenerating the catalyst and forming the alkylated amine product.

This strategy can be extended to the synthesis of N-heterocycles. For instance, an iridium catalyst can facilitate the reaction of a primary amine with a diol to form a cyclic amine. This approach represents a modern and efficient, base-free method for constructing piperidine rings and could be applied to the synthesis of this compound from appropriate starting materials.

Radical-Mediated Amine Cyclization

Radical cyclization reactions offer a powerful method for constructing cyclic systems, including piperidines. Modern photoredox catalysis has enabled the development of mild and efficient radical-mediated processes. A notable example is the synthesis of spirocyclic piperidines from linear aryl halide precursors.

In this approach, a strongly reducing organic photoredox catalyst, activated by visible light, reduces an aryl halide to generate an aryl radical. This radical then undergoes a regioselective cyclization onto a tethered alkene, followed by a hydrogen-atom transfer (HAT) to terminate the radical process and yield the complex spiropiperidine product. This method avoids the use of toxic reagents and precious metals, operating under mild conditions. Another example involves the intramolecular cyclization of linear amino-aldehydes, catalyzed by a cobalt(II) complex, to produce various piperidines.

Reductive Cyclization of Amino Acetals

The diastereoselective reductive cyclization of amino acetals is another effective strategy for synthesizing substituted piperidines. This method typically involves the initial formation of an amino acetal, often through a process like the nitro-Mannich reaction. The subsequent reductive cyclization of this intermediate leads to the formation of the piperidine ring with a high degree of stereocontrol. This approach is valuable for creating complex piperidine structures with multiple stereocenters, which are common in natural products and pharmaceuticals.

Stereoselective Synthesis of this compound and its Chiral Analogs

The precise spatial arrangement of atoms within a molecule is critical for its biological activity and material properties. Consequently, significant research has been dedicated to the stereoselective synthesis of piperidine derivatives, including chiral analogs of this compound.

Enantioselective Synthesis of (S)-1-Boc-3-hydroxypiperidine

(S)-1-Boc-3-hydroxypiperidine is a key chiral intermediate in the synthesis of various pharmaceutical compounds, including inhibitors of Bruton's tyrosine kinase used in treating certain cancers. chemicalbook.comchemicalbook.com Its synthesis has been a focus of both chemical and biocatalytic approaches.

Traditional chemical methods often involve the resolution of a racemic mixture of 3-hydroxypiperidine using a chiral resolving agent, such as a derivative of tartaric acid or camphorsulfonic acid, followed by protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group. chemicalbook.com However, these chemical resolution processes are inherently inefficient, with a maximum theoretical yield of only 50%, and often require multiple operational steps and high costs. chemicalbook.comderpharmachemica.com

Biocatalytic methods offer a more efficient and environmentally friendly alternative. The asymmetric reduction of the prochiral ketone, N-Boc-piperidin-3-one (NBPO), using enzymes is a highly practical route. chemicalbook.com This approach leverages the high stereoselectivity of biocatalysts to produce the desired (S)-enantiomer in high yield and enantiomeric excess. chemicalbook.comderpharmachemica.com Various biocatalysts have been employed, including:

Baker's Yeast: Provides a cost-effective and environmentally friendly process for the enantioselective reduction of the ketone. researchgate.netderpharmachemica.com

Ketoreductases (KREDs): These enzymes offer high chiral selectivity. derpharmachemica.com Studies involving screening different KREDs have identified specific enzymes that can reduce NBPO to (S)-1-Boc-3-hydroxypiperidine with high efficiency. derpharmachemica.com Process optimization has successfully reduced the required enzyme concentration and shortened reaction times, lowering operational costs. derpharmachemica.com

Whole-Cell Biocatalysts: The use of microbial cells has also been investigated for this transformation, providing another avenue for efficient synthesis. derpharmachemica.com

| Catalyst System | Substrate | Product | Key Advantages |

| Ketoreductase (KRED) | N-Boc-piperidin-3-one | (S)-1-Boc-3-hydroxypiperidine | High chiral selectivity, high yield (90-95%), reduced reaction time. derpharmachemica.com |

| Baker's Yeast | N-Boc-piperidin-3-one | (S)-1-Boc-3-hydroxypiperidine | Cost-effective, environmentally friendly. researchgate.netderpharmachemica.com |

| Chemical Resolution | Racemic 3-hydroxypiperidine | (S)-3-Hydroxypiperidine | Established method. |

Chiral Auxiliaries in Piperidine Ring Formation

Chiral auxiliaries are compounds that can be temporarily incorporated into a reactant to control the stereochemical outcome of a reaction, after which the auxiliary is removed. This strategy has been effectively applied to the synthesis of chiral piperidine rings.

One notable example is the use of carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine. researchgate.netcdnsciencepub.com In this approach, a domino Mannich-Michael reaction between an O-pivaloylated arabinosylaldimine and Danishefsky's diene furnishes an N-arabinosyl dehydropiperidinone with high diastereoselectivity. cdnsciencepub.com The chiral carbohydrate auxiliary directs the facial selectivity of the nucleophilic attack, establishing the stereochemistry of the newly formed piperidine ring. Subsequent chemical transformations, such as conjugate cuprate (B13416276) addition or enolate alkylation, can introduce further substituents with controlled stereochemistry before the auxiliary is cleaved. cdnsciencepub.com

Another strategy employs chiral α-methyl benzylamines to control the stereochemistry in a three-component vinylogous Mannich-type reaction, yielding chiral 2,3-dihydro-4-pyridones which serve as versatile intermediates for building multi-substituted piperidine compounds. rsc.org

Control of Stereochemistry in Cyclization Strategies

The formation of the piperidine ring via intramolecular cyclization is a common synthetic strategy, and several methods have been developed to control the stereochemistry during this key step.

Oxidative Mannich Cyclization: This methodology involves the generation of N-acyliminium cations from α-silylamido vinylsilanes. The subsequent cyclization proceeds with a high degree of stereocontrol, retaining the stereochemistry of the starting material. nih.gov This method has proven effective in the synthesis of highly functionalized piperidines. nih.gov

Iridium-Catalyzed Allylic Cyclization: Enantiomeric iridium catalysts can be used to synthesize different stereoisomers of vinylpiperidine building blocks with high selectivity. nih.gov This "configurational switch" allows for the targeted synthesis of specific diastereomers by choosing the appropriate catalyst enantiomer. nih.gov

Radical Cyclization: The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters represents another approach to forming 2,4,5-trisubstituted piperidines. birmingham.ac.uk This method can exhibit significant diastereoselectivity, often producing only two of the four possible diastereoisomers in ratios as high as 40:1. birmingham.ac.uk

Synthesis of Conjugates and Functionalized Derivatives of this compound

The functional groups of this compound—a tertiary amine and a secondary alcohol—provide reactive handles for further chemical modification. This allows for the synthesis of a wide array of derivatives and conjugates for specific applications.

Derivatives with Tailored Biological Activities

This compound serves as a versatile building block for the synthesis of derivatives with tailored biological activities, particularly in pharmaceutical research. chemimpex.com The piperidine scaffold is a common feature in many bioactive molecules. By modifying the core structure of this compound, researchers can develop novel therapeutic agents. For instance, it is used as an intermediate in the development of analgesics and antidepressants. chemimpex.com

A specific example is the synthesis of novel σ1 receptor ligands. A series of 4-(2-aminoethyl)piperidine derivatives were prepared to target these receptors, which are implicated in various neurological disorders and cancer. nih.gov The synthesis involved multi-step sequences where the piperidine N-substituent was varied. It was found that derivatives with a 1-methyl or 1-ethyl group on the piperidine ring showed significant affinity for the σ1 receptor and exhibited antiproliferative effects on human cancer cell lines. nih.gov

Functionalization for Material Science Applications

Beyond its pharmaceutical applications, this compound and its derivatives are utilized in the field of material science. The compound can serve as a building block in the production of specialty chemicals and polymers. chemimpex.com Its ability to participate in reactions such as alkylation and acylation through its hydroxyl and amine functionalities opens avenues for creating new materials with enhanced or specific properties. chemimpex.com These functionalized piperidines can be incorporated into polymer backbones or used as additives to contribute to the development of advanced materials. chemimpex.com

Pharmacological Investigations and Biological Activities of 1 Ethyl 3 Hydroxypiperidine

Neuropharmacological Research

The unique structure of 1-Ethyl-3-hydroxypiperidine makes it a compound of interest in neuropharmacology, particularly for its use as a precursor in the synthesis of novel therapeutic agents targeting the central nervous system. chemimpex.com

Effects on Neurotransmitter Systems

The molecular framework of this compound is valuable for researchers exploring effects on various neurotransmitter systems. chemimpex.com Its structure allows for the creation of diverse derivatives that can be tailored to interact with specific biological targets like enzymes and receptors. chemimpex.com Investigations into compounds containing the piperidine (B6355638) core have shown modulation of crucial pathways, including those involving dopamine (B1211576) and serotonin (B10506).

Potential as Neuroprotective Agents

While the broader class of piperidine derivatives is explored for a range of neurological therapeutic applications, specific research detailing the neuroprotective effects of this compound itself is not extensively documented in current literature. The potential for such activity is generally inferred from the wide array of pharmacological activities exhibited by substituted piperidines.

Evaluation for Antidepressant Effects

This compound is utilized as a significant intermediate in the synthesis of pharmaceuticals, notably in the development of antidepressant drugs. chemimpex.com Its incorporation into larger molecules is intended to help enhance the efficacy and safety profiles of the final therapeutic agents. chemimpex.com

Potential Therapeutic Effects in Central Nervous System Disorders (e.g., Alzheimer's, Parkinson's)

The piperidine chemical structure is a foundational component in drugs developed for various central nervous system disorders. chemicalbook.comchemicalbook.com

Alzheimer's Disease: Many piperidine derivatives exhibit pharmacological activities relevant to the treatment of Alzheimer's disease. chemicalbook.comchemicalbook.com The development of new drugs for this condition often involves the synthesis of complex molecules where a piperidine derivative like 3-hydroxypiperidine (B146073) may be used as an intermediate. chemicalbook.comchemicalbook.com

Parkinson's Disease: Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons. nih.gov The dopamine transporter (DAT) is crucial for regulating dopamine levels in the brain. nih.gov As established with related analogues, the hydroxypiperidine scaffold can confer high-affinity binding to the DAT. nih.gov This makes such compounds valuable research tools and potential starting points for therapies aimed at modulating the dopaminergic system, which is profoundly affected in Parkinson's disease.

Antimicrobial and Antiviral Properties

The piperidine scaffold is recognized for its presence in compounds with a wide range of pharmacological activities, including antimicrobial and antiviral properties.

Derivatives of 3-hydroxypiperidine are noted as being important intermediates in the synthesis of drugs for treating viral infections, including AIDS, and for their antibacterial activities. chemicalbook.comchemicalbook.com A study evaluating six novel piperidine derivatives demonstrated varied efficacy against several bacterial strains. academicjournals.orgresearchgate.net For example, one of the tested compounds exhibited the strongest inhibitory activity against seven different bacteria compared to the other derivatives synthesized in the study. academicjournals.orgresearchgate.net The same study showed that some of the compounds also possessed inhibitory activity against fungal species such as Aspergillus niger and Candida albicans. academicjournals.orgresearchgate.net

| Pathogen Type | Example Pathogen | Activity of Tested Piperidine Derivatives | Source |

|---|---|---|---|

| Bacteria | Staphylococcus aureus | Varying degrees of inhibition observed across different derivatives. academicjournals.orgresearchgate.net | academicjournals.orgresearchgate.net |

| Bacteria | Escherichia coli | Varying degrees of inhibition observed across different derivatives. academicjournals.orgresearchgate.net | academicjournals.orgresearchgate.net |

| Fungi | Aspergillus niger | Some derivatives showed inhibitory activity. academicjournals.orgresearchgate.net | academicjournals.orgresearchgate.net |

| Fungi | Candida albicans | Some derivatives showed inhibitory activity. academicjournals.orgresearchgate.net | academicjournals.orgresearchgate.net |

| Fungi | Fusarium verticilliodes | All six tested compounds displayed no activity. researchgate.net | researchgate.net |

Potential in Cancer Therapy

While direct studies on the cytotoxic effects of this compound against cancer cell lines are not extensively documented in current literature, its significance in oncology lies in its role as a key building block for more complex molecules with therapeutic potential. The piperidine moiety itself is a common feature in a wide array of compounds investigated for cancer treatment.

Derivatives of this compound are instrumental in the synthesis of targeted therapies. For instance, the chiral intermediate (S)-1-Boc-3-hydroxypiperidine, which can be synthesized from precursors related to this compound, is crucial for the development of certain tyrosine kinase inhibitors. These inhibitors are a cornerstone of modern cancer treatment, targeting specific enzymes that drive the growth and proliferation of cancer cells.

The broader class of piperidine-containing compounds has shown significant promise in anticancer research. Scientists have successfully synthesized various piperidine derivatives that exhibit potent cytotoxic activity against several human cancer cell lines. The versatility of the piperidine scaffold allows for structural modifications that can enhance efficacy and selectivity for cancer cells.

Table 1: Examples of Piperidine Derivatives in Cancer Research

| Compound Class | Therapeutic Target/Activity |

|---|---|

| Tyrosine Kinase Inhibitors | Inhibition of specific enzymes driving cancer cell growth. |

| Arylpiperazine Derivatives | Anti-proliferative activity in various tumor cell lines. |

| Phthalimide-Piperidine Conjugates | Cytotoxic effects against human cancer cell lines. |

This table is generated based on the broader context of piperidine derivatives in oncology and does not imply direct anticancer activity of this compound itself.

Other Reported Biological Activities

Beyond its application in the synthesis of potential anticancer agents, the pharmacological profile of this compound and its related structures has been explored in other biological contexts.

The interaction of this compound with the olfactory system appears to be minimal. According to safety data sheets, the compound is described as being odorless. This lack of a distinct scent suggests a limited interaction with olfactory receptors.

In contrast, a structurally related compound, N-Ethyl-4-hydroxypiperidine, which differs only in the position of the hydroxyl group on the piperidine ring, has been noted for its complex odor profile. It is described as having heavy floral, animal, and potentially black pepper notes. This comparison highlights how minor structural changes in piperidine derivatives can significantly alter their interaction with the olfactory system.

This compound serves as a valuable reagent in the synthesis of compounds designed to inhibit specific enzymes. A notable area of investigation is the development of cholinesterase inhibitors, which are crucial in the management of neurodegenerative diseases such as Alzheimer's disease.

The compound is utilized in the preparation of N,N-dimethyl-[3-(1-alkylpiperidyl)]carbamates, which have been studied as potential inhibitors of cholinesterase enzymes. The piperidine structure acts as a scaffold, which can be modified to enhance the inhibitory activity and selectivity of the final compound. The ability of the piperidine nitrogen to be protonated at physiological pH allows for key interactions within the active sites of enzymes like acetylcholinesterase.

Table 2: Role of Piperidine Scaffolds in Enzyme Inhibition

| Enzyme Target | Therapeutic Area | Role of Piperidine Moiety |

|---|---|---|

| Acetylcholinesterase (AChE) | Neurodegenerative Diseases | Forms key interactions in the enzyme's active site. |

| Butyrylcholinesterase (BuChE) | Neurodegenerative Diseases | Provides a versatile scaffold for inhibitor design. |

This table illustrates the general role of the piperidine scaffold in enzyme inhibition, for which this compound can be a synthetic precursor.

While this compound itself has not been a primary focus of cardiotonic and antiarrhythmic studies, various other piperidine derivatives have been investigated for their potential to modulate cardiac function. The piperidine ring is a key structural element in several compounds exhibiting antiarrhythmic properties.

Research into fluorinated ethynylpiperidine derivatives has demonstrated their potential as antiarrhythmic agents. In one study, a synthesized piperidine derivative, LAS-294, showed a pronounced preventive antiarrhythmic effect in an aconitine-induced arrhythmia model in rats. At a low dose, it was effective in preventing the development of mixed arrhythmia in 90% of the cases.

Another class of related compounds, N-(piperidylalkyl)trifluoroethoxybenzamides, has also been synthesized and evaluated for antiarrhythmic activity. These studies underscore the importance of the piperidine scaffold in the design of novel cardiovascular drugs.

Table 3: Antiarrhythmic Activity of a Related Piperidine Derivative

| Compound | Model | Finding |

|---|---|---|

| LAS-294 | Aconitine-induced arrhythmia in rats | Demonstrated a pronounced preventive antiarrhythmic effect in 90% of cases. |

This table presents findings for a related piperidine derivative, highlighting the potential of the chemical class in cardiovascular research.

Medicinal Chemistry Applications of 1 Ethyl 3 Hydroxypiperidine

Role as an Intermediate in Pharmaceutical Synthesis

1-Ethyl-3-hydroxypiperidine is widely utilized as an intermediate in the synthesis of complex pharmaceutical molecules. chemimpex.com Its structure, featuring a hydroxyl group, enhances both its reactivity and solubility, making it an ideal candidate for constructing more elaborate active pharmaceutical ingredients (APIs). chemimpex.com The stability and reactivity of the compound position it as a preferred choice for researchers and chemists seeking reliable intermediates for their synthetic pathways. chemimpex.com

The piperidine (B6355638) ring is a core component found in numerous analgesic drugs. Consequently, this compound serves as an important precursor in the synthesis of novel pain management medications. chemimpex.com Its scaffold allows for the creation of derivatives that can be tailored for specific biological activities related to pain modulation. chemimpex.com The development of 1,3-disubstituted-4-aryl-4-acyloxy piperidines, for instance, has been a significant area of research in the quest for new analgesics.

In the field of neuropharmacology, this compound is employed as an intermediate in the development of antidepressants. chemimpex.com The structural similarities of its piperidine core to known psychoactive compounds make it a valuable starting material for synthesizing agents that can interact with neurotransmitter systems. chemimpex.comsmolecule.com Research has explored its use in creating compounds with potential antidepressant effects, leveraging its unique structure to target pathways involved in mood regulation. smolecule.com Many modern antidepressants function by modulating serotonin (B10506) pathways, and piperidine-containing structures are integral to the design of selective serotonin reuptake inhibitors (SSRIs) and other related agents. nih.govnih.gov

Beyond analgesics and antidepressants, this compound is a foundational building block for a broader range of drugs targeting the central nervous system (CNS). chemimpex.com Its structure is conducive to exploring effects on various neurotransmitter systems, making it a key component in research aimed at treating a variety of neurological disorders. chemimpex.comsmolecule.com The ability to modify the compound allows for the synthesis of diverse molecules to probe different CNS targets.

The chemical nature of this compound, with its reactive hydroxyl and amino groups, permits a wide array of chemical reactions, such as alkylation and acylation. chemimpex.com This versatility enables its use as a scaffold for generating libraries of piperidine derivatives. chemimpex.comnih.gov These derivatives can be systematically altered to explore structure-activity relationships (SAR), a fundamental process in drug design aimed at optimizing the efficacy and safety profiles of new drug candidates. chemimpex.com The piperidine cycle is one of the most common heterocyclic structures found in pharmaceuticals, underscoring the importance of versatile intermediates like this compound. nih.gov

Chirality is a critical concept in pharmaceutical development, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological effects. nbinno.combioengineer.org this compound is a chiral molecule, existing in (R) and (S) forms. The availability of enantiomerically pure forms of this compound is crucial for asymmetric synthesis, a process that produces a single, desired enantiomer of a drug. smolecule.comnbinno.com Using a specific stereoisomer, such as (S)-1-Ethyl-3-piperidinol, as a starting material ensures precise stereochemical control during the synthesis, which is essential for creating effective and safe chiral pharmaceuticals. smolecule.comnbinno.com

Design and Synthesis of Novel Therapeutic Agents

This compound is not merely a passive intermediate but an active component in the rational design and synthesis of novel therapeutic agents. chemimpex.com Medicinal chemists utilize its defined stereochemistry and functional groups to build new molecules with specific therapeutic targets in mind. chemimpex.comsmolecule.com Its structure allows for the creation of derivatives tailored for specific biological activities, which is particularly valuable in the discovery of new drugs. chemimpex.com Researchers have successfully used this compound in the creation of innovative therapeutic compounds, demonstrating its significant potential in advancing medicinal chemistry. chemimpex.com

Structure-Activity Relationship Studies of this compound Analogs

While direct comparative studies on the biological activity of positional isomers of 1-ethyl-hydroxypiperidine (where the hydroxyl group is at the 2-, 3-, or 4-position) are not extensively detailed in publicly available literature, general principles from related classes of compounds, such as opioids, highlight the critical role of the hydroxyl group's location.

In the broader context of 4-arylpiperidine analgesics, the presence and position of a hydroxyl group on the piperidine ring can dramatically alter the compound's affinity for opioid receptors and its functional activity (agonist versus antagonist). For instance, in the class of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, even subtle changes to the structure can shift a compound from being a potent analgesic to a mixed agonist-antagonist or a pure antagonist. acs.org The orientation of the hydroxyl group and its ability to form hydrogen bonds within the receptor's binding pocket are key determinants of its pharmacological effect.

For many opioid ligands, a phenolic hydroxyl group, such as the one on the hydroxyphenyl moiety in the aforementioned examples, is considered crucial for potent activity. acs.org While the hydroxyl group in this compound is alcoholic rather than phenolic, its position is still expected to be a critical factor in defining the molecule's interaction with its biological targets. Its ability to act as a hydrogen bond donor or acceptor is dependent on its spatial location, which is dictated by its position on the piperidine ring. Without specific experimental data comparing the 2-OH, 3-OH, and 4-OH isomers of 1-ethylpiperidine, a precise quantitative comparison cannot be made. However, it is a well-established principle in medicinal chemistry that such positional isomerism leads to significant differences in biological activity.

The introduction of various substituents to the this compound core can significantly modulate its pharmacological properties. SAR studies on related piperidine derivatives provide insights into how different functional groups can affect activity, often in the context of analgesic or central nervous system applications.

Research on 4-hydroxypiperidine (B117109) derivatives has shown that modifications to the nitrogen atom and substitutions on a connected phenyl ring can lead to compounds with significant analgesic activity. researchgate.net For example, in a series of substituted phenacyl derivatives of 4-hydroxypiperidine, the nature and position of substituents on the phenyl ring influenced analgesic potential. Halogenated phenacyl derivatives, in particular, demonstrated notable activity. researchgate.net This suggests that for analogs of this compound, the introduction of substituted aryl groups could be a promising strategy for developing potent analgesics.

Furthermore, studies on 3-(3-hydroxyphenyl)piperidines have explored the impact of N-substituents on dopamine (B1211576) D2 and sigma receptor affinities. These studies revealed that lipophilicity and the specific configuration of the substituents are key factors in determining binding affinity and selectivity. nih.gov For instance, increasing the size of the N-alkyl substituent can have varied effects on activity. In some cases, larger, more lipophilic groups can enhance binding, but there is often an optimal size and lipophilicity beyond which activity decreases.

The table below conceptualizes potential SAR trends for hypothetical this compound analogs, based on established principles from related piperidine series. The activity data presented is illustrative and intended to demonstrate how SAR data is typically represented.

Table 1: Illustrative Structure-Activity Relationships of Hypothetical this compound Analogs Note: The data in this table is hypothetical and for illustrative purposes only, as specific comparative data for these exact analogs was not available in the searched literature.

| Compound ID | R1 (N-substituent) | R2 (C4-substituent) | R3 (C4-substituent) | Biological Target | Relative Potency |

|---|---|---|---|---|---|

| 1 | -CH₂CH₃ | H | H | Opioid Receptor | Baseline |

| 2 | -CH₂CH₂Ph | H | H | Opioid Receptor | Increased |

| 3 | -CH₂CH₃ | Phenyl | H | Opioid Receptor | Significantly Increased |

| 4 | -CH₂CH₃ | Phenyl | Propyl | Opioid Receptor | Variable |

| 5 | -CH₂CH₃ | H | 4-Chlorophenyl | Opioid Receptor | Increased |

This illustrative table demonstrates that extending the N-ethyl group to a phenethyl group (Compound 2) could increase potency due to additional hydrophobic interactions. Introducing a phenyl group at the 4-position (Compound 3) often leads to a significant increase in analgesic activity in related scaffolds. Further substitution on this phenyl group (Compound 5) or the addition of other alkyl groups (Compound 4) would likely lead to variable effects on potency, which would need to be determined experimentally. acs.org

Analytical Methodologies for 1 Ethyl 3 Hydroxypiperidine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure of 1-Ethyl-3-hydroxypiperidine. Infrared (IR) spectroscopy is used to identify its functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon atomic environments.

IR Spectroscopy

Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands that correspond to its key functional groups. The presence of a hydroxyl (-OH) group and a tertiary amine within a piperidine (B6355638) ring structure results in a distinct IR spectrum. The most notable feature is a strong, broad absorption band in the region of 3500-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. The C-O stretching vibration is typically observed in the 1260-1050 cm⁻¹ region. Additionally, C-H stretching vibrations from the ethyl and piperidine ring methylene (B1212753) groups appear below 3000 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Alkane (Piperidine Ring & Ethyl Group) | C-H Stretch | 3000 - 2850 | Medium to Strong |

| Alcohol | C-O Stretch | 1260 - 1050 | Medium to Strong |

NMR Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the detailed structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide precise information about the connectivity and chemical environment of the atoms in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet) and the protons on the piperidine ring. The proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a characteristic multiplet.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Proton Assignment | Predicted Chemical Shift (ppm) | Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CH₂- (Ethyl) | Quartet | C-OH | ~65-70 |

| -CH- (Piperidine C2, C6) | Multiplet | -CH₂- (Piperidine C2, C6) | ~55-60 |

| -CH-OH (Piperidine C3) | Multiplet | -CH₂- (Ethyl) | ~45-50 |

| -CH₂- (Piperidine C4, C5) | Multiplet | -CH₂- (Piperidine C5) | ~30-35 |

| -OH | Singlet (Broad) | -CH₂- (Piperidine C4) | ~20-25 |

Chromatographic Purity and Quantification Methods

Chromatographic techniques are essential for assessing the purity of this compound and quantifying it in various mixtures.

Gas Chromatography (GC)

Gas chromatography (GC) is a primary method used to determine the purity of this compound. avantorsciences.com Commercial suppliers often report purities of ≥98% as determined by GC. avantorsciences.comnih.gov This technique separates the compound from any volatile impurities, allowing for accurate purity assessment. When coupled with a mass spectrometer (GC-MS), it also serves as a powerful identification tool. The electron ionization mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its definitive identification. nist.gov

Table 3: GC-MS Data for this compound

| Parameter | Value |

|---|---|

| Top Peak (m/z) | 114 |

| 2nd Highest Peak (m/z) | 42 |

| 3rd Highest Peak (m/z) | 57 |

Data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. nih.gov

Titration Analysis

In addition to chromatographic methods, titration is employed to determine the purity of this compound. nih.gov Given the basic nature of the nitrogen atom in the piperidine ring, a non-aqueous acid-base titration is a suitable method for assay. In this procedure, the compound is dissolved in an appropriate non-aqueous solvent and titrated with a standardized acid, such as perchloric acid. The endpoint is typically detected potentiometrically. This classical analytical method provides a reliable, absolute measure of the molar content of the basic compound, complementing the purity data obtained from GC. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 1-Ethyl-3-hydroxypiperidine, DFT calculations are employed to determine its most stable three-dimensional conformation (optimized geometry), as well as to predict various molecular and electronic properties.

The process typically involves using a functional, such as B3LYP, with a basis set like 6–311G(d,p) to solve the Schrödinger equation approximately. These calculations yield key geometric parameters, including bond lengths, bond angles, and dihedral angles. The results of such calculations are often compared with experimental data, where available, to validate the theoretical model.

Furthermore, DFT is used to calculate electronic properties that are crucial for understanding chemical reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant parameter, as it provides insight into the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive.

Table 1: Representative DFT-Calculated Properties for a Piperidine (B6355638) Derivative Note: This table presents typical parameters obtained from DFT calculations for heterocyclic compounds; specific experimental or calculated values for this compound are not available in the cited literature.

| Parameter | Description | Typical Significance |

|---|---|---|

| Bond Length (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C-O). | Provides fundamental structural information. |

| Bond Angle (°) | The angle formed between three connected atoms (e.g., C-N-C, C-C-O). | Defines the molecule's three-dimensional shape. |

| Dihedral Angle (°) | The angle between two intersecting planes, crucial for defining conformational isomers. | Describes the puckering of the piperidine ring. |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | Indicates nucleophilic character. |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | Indicates electrophilic character. |

| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and stability. |

Ab initio Molecular Dynamics Simulations

Ab initio molecular dynamics (MD) is a simulation technique that computes the forces acting on atoms from first principles (i.e., from quantum mechanics) as the simulation progresses. This approach allows for the study of the dynamic behavior of a molecule, including its conformational changes and its interactions with surrounding molecules, such as solvents.

For this compound, an ab initio MD simulation could be used to model its behavior in an aqueous solution. Such a simulation would reveal how the molecule moves, how its piperidine ring flexes, and how it forms hydrogen bonds with water molecules via its hydroxyl group. These simulations are computationally intensive but provide a highly detailed view of molecular motion and reactivity over short timescales, capturing events like proton transfer or the initial steps of a chemical reaction.

Potential Energy Surface Analysis

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. A PES analysis for this compound would involve systematically changing its key dihedral angles—those defining the ring pucker and the orientation of the ethyl and hydroxyl substituents—and calculating the corresponding energy at each point.

This analysis helps to:

Identify Stable Conformers: The low-energy regions (valleys) on the PES correspond to the molecule's stable or metastable conformations, such as the chair conformations of the piperidine ring with the substituents in axial or equatorial positions.

Locate Transition States: The saddle points on the surface between these valleys represent the transition states for converting from one conformer to another.

Determine Energy Barriers: The energy difference between a stable conformer and a transition state gives the activation energy for the conformational change, indicating how flexible the molecule is.

Prediction of Biological Activity (e.g., PASS Online Service)

Before undertaking expensive and time-consuming laboratory synthesis and testing, computational tools can be used to predict the likely biological activities of a compound. One such tool is the PASS (Prediction of Activity Spectra for Substances) online service.

PASS analysis compares the chemical structure of a query molecule, such as this compound, to a vast database of known biologically active compounds. Based on structural similarity, it calculates the probability that the new compound will exhibit certain biological activities. The results are presented as a list of potential activities with corresponding probabilities for being "active" (Pa) and "inactive" (Pi). An activity is considered likely if Pa is greater than Pi. This approach can help identify promising avenues for drug discovery and guide pharmacological screening.

Table 2: Representative Predicted Activities for Piperidine Derivatives via PASS Note: This table shows examples of biological activities that are often predicted for piperidine-containing structures. The values are illustrative.

| Predicted Biological Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) | Interpretation |

|---|---|---|---|

| Membrane permeability inhibitor | 0.750 | 0.012 | Likely to possess this activity. |

| Neurotransmitter uptake agonist | 0.680 | 0.025 | Likely to possess this activity. |

| CYP2D6 inhibitor | 0.550 | 0.040 | Possible activity. |

| Antihypertensive | 0.490 | 0.080 | Possible activity. |

| Kinase Inhibitor | 0.310 | 0.150 | Less likely, but possible. |

Interaction Studies with Biological Targets

To understand how this compound might exert a biological effect, computational studies such as molecular docking and molecular dynamics are used to simulate its interaction with specific biological targets like proteins or enzymes.

Molecular Docking: This technique predicts the preferred orientation of a molecule (the ligand) when bound to a target protein. For this compound, this would involve placing the molecule into the active site of a target receptor (e.g., a sigma receptor or an acetylcholinesterase enzyme) and calculating the most stable binding pose based on a scoring function. This provides insights into the feasibility of binding and the primary forces involved.

Molecular Dynamics (MD) Simulation: Following docking, an MD simulation can be run to study the stability of the ligand-protein complex over time. An MD simulation of the this compound-target complex would reveal the dynamic nature of the binding, confirm the stability of key interactions, and identify the specific amino acid residues that are crucial for binding. Common interactions identified in such studies for piperidine derivatives include hydrogen bonds (often involving the hydroxyl group), hydrophobic interactions with nonpolar residues, and π-cation interactions between the protonated piperidine nitrogen and aromatic residues like tryptophan or tyrosine.

Table 3: Potential Molecular Interactions with Biological Targets Note: This table summarizes the types of interactions commonly observed in simulation studies of piperidine derivatives with protein targets.

| Type of Interaction | Molecular Basis | Likely Involving |

|---|---|---|

| Hydrogen Bond | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | The -OH group of the ligand and polar amino acid residues (e.g., Ser, Thr, Asp). |

| Hydrophobic Interaction | The tendency of nonpolar groups to associate in an aqueous environment. | The ethyl group and carbon backbone of the piperidine ring with nonpolar residues (e.g., Leu, Val, Phe). |

| π-Cation Interaction | Electrostatic interaction between a cation and the face of an aromatic ring. | The positively charged nitrogen of the piperidine ring (at physiological pH) and aromatic residues (e.g., Trp, Tyr, Phe). |

| van der Waals Forces | General, non-specific attractive or repulsive forces between atoms. | Overall shape complementarity between the ligand and the binding pocket. |

Applications Beyond Medicinal Chemistry

Intermediate in Specialty Chemicals and Polymers

The dual reactivity of 1-Ethyl-3-hydroxypiperidine allows for its incorporation into a variety of specialty chemicals and polymers, contributing to the development of advanced materials with tailored properties. Current time information in Mumbai, IN.

One notable application is in the synthesis of carbamate (B1207046) derivatives. Specifically, it serves as a reagent in the preparation of N,N-dimethyl-[3-(1-alkylpiperidyl)]carbamates. chemicalbook.comtocopharm.com These compounds have been investigated for their potential as cholinesterase inhibitors. chemicalbook.comtocopharm.com The synthesis involves the reaction of the hydroxyl group of this compound with a suitable carbamoyl (B1232498) chloride.

While direct examples of polymers synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are found in various polymeric materials. For instance, piperidine (B6355638) derivatives are used to create monomers for polymerization. A study on the radical polymerization of 1-chlorine-3-piperidine-2-propylmethacrylate highlights how a piperidine-containing monomer can be synthesized and polymerized. researchcommons.orgresearchcommons.org This suggests a pathway where this compound could be chemically modified to form a vinyl monomer, which could then be polymerized to create functional polymers with potential applications in areas such as coatings, adhesives, and specialty plastics. The presence of the piperidine ring in the polymer backbone or as a pendant group can influence properties like thermal stability, pH-responsiveness, and solubility. researchcommons.org

Building Block in General Organic Synthesis

The utility of this compound as a building block in general organic synthesis is well-established. Current time information in Mumbai, IN. Its bifunctional nature, possessing both a nucleophilic secondary amine (within the piperidine ring) and a hydroxyl group, allows it to participate in a wide array of chemical transformations.

Key reactions involving this compound include:

Alkylation and Acylation: The tertiary amine can undergo further alkylation to form quaternary ammonium (B1175870) salts, which have applications as phase-transfer catalysts or antimicrobial agents. The hydroxyl group can be readily acylated to form esters, or alkylated to form ethers, providing a means to introduce a wide variety of functional groups. Current time information in Mumbai, IN.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters. These esters can be used as intermediates in the synthesis of more complex molecules.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions to introduce other functionalities at the 3-position of the piperidine ring.

The piperidine scaffold itself is a common structural motif in many biologically active compounds and natural products. Therefore, this compound serves as a valuable starting material for the synthesis of a diverse range of piperidine derivatives with potential applications in various fields of chemistry.

Use in Agrochemicals

While the primary research focus for this compound has been in pharmaceuticals, its potential application in the agrochemical sector is also recognized. chemimpex.comverypharm.com Many modern pesticides and herbicides are complex organic molecules that require versatile building blocks for their synthesis. The piperidine ring is a structural component found in some agrochemicals, where it can contribute to the molecule's bioactivity and systemic properties in plants.

The functional groups of this compound allow for its incorporation into larger, more complex molecules with potential herbicidal or pesticidal activity. For example, the hydroxyl group can be used as a handle to attach the piperidine moiety to other active fragments of a molecule. Although specific, commercialized agrochemicals derived directly from this compound are not widely reported in the literature, the general utility of piperidine derivatives in this field suggests its potential as a precursor. verypharm.com Carbamates, for instance, are a well-known class of insecticides, and as mentioned earlier, this compound can be used to synthesize carbamate derivatives. google.com

Q & A

Q. What are the critical safety protocols for handling 1-Ethyl-3-hydroxypiperidine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas due to respiratory irritation risks .

- Ventilation: Conduct experiments in fume hoods to avoid vapor accumulation. Vapors are heavier than air and can form explosive mixtures; ensure no ignition sources (e.g., sparks, open flames) are present .

- Spill Management: Use adsorbent materials (e.g., vermiculite) for containment. Place waste in approved containers and ventilate the area .

Q. How should this compound be stored to maintain stability and prevent hazards?

Methodological Answer:

- Temperature: Store in a cool, dry place (below 25°C) away from heat sources .

- Container: Use airtight, non-reactive containers (e.g., glass or HDPE) to prevent degradation. Label containers with GHS pictograms (flammable liquid, irritant) .

- Segregation: Avoid proximity to oxidizing agents, strong acids, or bases to prevent reactive hazards .

Q. What first-aid measures are recommended for accidental exposure to this compound?

Methodological Answer:

- Inhalation: Move to fresh air; administer oxygen if breathing is irregular. Seek medical attention for persistent respiratory irritation .

- Skin Contact: Wash thoroughly with soap and water for 15 minutes. Remove contaminated clothing .

- Eye Contact: Rinse with water for 15 minutes, lifting eyelids periodically. Consult an ophthalmologist .

Q. What transport regulations apply to this compound?

Methodological Answer:

- UN Number: Classify under UN 1993 (Flammable Liquid, N.O.S.) for road, sea, and air transport .

- Packing Group: PG III (low hazard intensity). Use leak-proof secondary containment and label packages with hazard class 3 .

Advanced Research Questions

Q. How can spectroscopic techniques (e.g., FT-IR, Raman) characterize this compound’s structure and interactions?

Methodological Answer:

- FT-IR Analysis: Identify functional groups (e.g., hydroxyl, piperidine ring) via O-H (~3200–3600 cm⁻¹) and C-N (~1250 cm⁻¹) stretches. Compare with reference spectra of analogous piperidine derivatives .

- Raman Spectroscopy: Resolve ring vibrations and ethyl group conformations. Use laser wavelengths (e.g., 785 nm) to minimize fluorescence interference .

- Validation: Cross-reference with computational models (e.g., DFT) to confirm vibrational assignments .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Methodological Answer:

- Controlled Replication: Standardize reaction conditions (solvent, temperature, catalyst) to isolate variables. For example, test hydroxyl group reactivity under inert (N₂) vs. ambient conditions .

- Analytical Consistency: Use HPLC or GC-MS to quantify byproducts and verify purity. Discrepancies may arise from undetected impurities (e.g., residual solvents) .

- Peer Validation: Collaborate with independent labs to cross-validate findings and identify methodological biases .

Q. What strategies optimize this compound’s use in coordination chemistry with transition metals?

Methodological Answer:

- Ligand Design: Utilize the hydroxyl and amine groups for chelation. Test pH-dependent coordination (e.g., Cu²⁺ complexes at pH 6–8) and monitor via UV-Vis spectroscopy for charge-transfer bands .

- Stability Studies: Perform TGA to assess thermal stability of metal complexes. Compare with XRD data to correlate structure-stability relationships .

- Catalytic Applications: Screen for catalytic activity in oxidation/reduction reactions (e.g., using H₂O₂ as an oxidant) under varying temperatures .

Q. How should ecological risks of this compound be assessed in environmental toxicity studies?

Methodological Answer:

- Biodegradation Assays: Use OECD 301F (manometric respirometry) to measure aerobic degradation in activated sludge .

- Aquatic Toxicity: Perform Daphnia magna acute toxicity tests (OECD 202) at concentrations ≤100 mg/L. Monitor mortality and behavioral endpoints .

- PBT/vPvB Assessment: Evaluate persistence (half-life), bioaccumulation (log Kow), and toxicity thresholds. Current data classify it as non-PBT/non-vPvB .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。